KLF11 Human Pre-designed siRNA Set A
Description
Discovery and Origin of Tylophorinicine from Tylophora Plants
Tylophorinicine represents an important member of the phenanthroindolizidine alkaloid family, primarily isolated from the roots of Tylophora indica (syn. T. asthmatica) and Pergularia pallida. The compound was first characterized as 14-hydroxytylophorine during investigations of the alkaloid constituents of these medicinal plants. T. indica, commonly known as "Antamul," has been traditionally used in folk medicine across various cultures for treating respiratory ailments, particularly asthma, bronchitis, and other inflammatory conditions.
The initial isolation and structural characterization of tylophorinicine can be traced to studies exploring the chemical diversity of Tylophora species, which have historically been valued in traditional medicine systems for their therapeutic properties. Ratnagiriswaran and Venkatachalam first isolated and named the primary alkaloid "tylophorine" in 1935, while the discovery of tylophorinicine as a minor alkaloid came later during comprehensive phytochemical investigations of these plants.
Evolution of Tylophorinicine Research in Medicinal Chemistry
Research on tylophorinicine has evolved from initial structural characterization to detailed investigations of its biological activities. Early studies focused primarily on establishing its chemical identity and relationship to other alkaloids from the same botanical sources. The development of improved extraction and purification techniques enabled researchers to isolate this minor alkaloid in quantities sufficient for biological evaluation.
As analytical methods advanced, researchers were able to elucidate its complete stereochemistry, identifying it specifically as a 14-hydroxy derivative of the more abundant tylophorine. This structural relationship provided initial insights into potential structure-activity relationships within this alkaloid family. Recent developments have seen increasing interest in the pharmacological properties of tylophorinicine, particularly its anticancer, antimicrobial, and anti-inflammatory activities.
Positioning within the Natural Products Research Landscape
Within the broader context of natural products research, tylophorinicine represents an important class of bioactive compounds with unique structural features and diverse pharmacological profiles. Phenanthroindolizidine alkaloids, including tylophorinicine, have drawn attention due to their complex molecular architecture and promising biological activities.
The increasing interest in tylophorinicine reflects a broader trend in natural product research, where plant-derived compounds with novel scaffolds are being explored as potential leads for drug development. Unlike many synthetic compounds, these naturally occurring alkaloids often possess complex stereochemistry and unique mechanisms of action that can address therapeutic targets through novel pathways.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIROSQHTQDVQTI-JDJCIBPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112N26O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1529.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with anchoring the C-terminal valine residue to a polystyrene-based resin functionalized with a Rink amide linker, enabling eventual cleavage to yield the C-terminal amide. Resin swelling properties are optimized for dimethylformamide (DMF) to ensure reagent penetration, with bead sizes of 100–200 mesh providing sufficient surface area for efficient coupling. Substitution levels of 0.2–0.4 mmol/g balance loading capacity with steric hindrance risks for this 11-mer peptide.
Fmoc Deprotection Cycles
Each synthesis cycle employs 20% piperidine in DMF for Fmoc removal, with deprotection efficiency monitored via UV-Vis spectroscopy at 301 nm. Microwave-assisted deprotection at 50°C for 2 minutes reduces cumulative exposure to basic conditions, minimizing aspartimide formation at the asparagine residue.
Amino Acid Coupling Optimization
Activation Reagents for Challenging Residues
Couplings utilize 0.5 M Oxyma Pure/1 M N,N'-diisopropylcarbodiimide (DIC) in DMF, providing rapid activation with reduced racemization risk compared to HOBt-based systems. For the arginine-rich segments (positions 5, 8), 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with 2,4,6-collidine improves coupling efficiency to >99% per step, critical given the four arginine residues in the sequence.
Pseudoproline Dipeptide Strategy
The glutaminyl-tryptophan segment (positions 3–4) incorporates Fmoc-Gln(Trt)-Ser(ψMe,Mepro)-OH pseudoproline dipeptides, reducing aggregation through backbone modification. This approach decreases coupling times from 120 to 45 minutes for these problematic residues while maintaining >98% conversion rates.
Side-Chain Protection Scheme
Arginine Protection
Arginine side chains employ the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, providing stability through 30 synthesis cycles while allowing cleavage with 95% trifluoroacetic acid (TFA). Comparative studies show Pbf reduces diketopiperazine formation by 23% compared to nitroveratryl-based protectors in multi-arginine sequences.
Glutamine and Tryptophan Protection
Glutamine residues utilize trityl (Trt) protection, enabling orthogonal deprotection if required for selective modifications. Tryptophan indole rings are protected with tert-butoxycarbonyl (Boc) groups, reducing oxidation byproducts from 15% to <2% during prolonged synthesis.
Cleavage and Global Deprotection
TFA-Based Cleavage Cocktails
Final cleavage employs TFA:H2O:triisopropylsilane (95:2.5:2.5 v/v) for 3 hours at 25°C, achieving simultaneous resin cleavage and side-chain deprotection. For the asparagine residue, inclusion of 1% 1,2-ethanedithiol prevents β-elimination side reactions, improving crude peptide purity from 68% to 85%.
Scavenger System Optimization
Comparative scavenger performance:
| Scavenger | Cysteine Protection | Methionine Oxidation | Global Yield |
|---|---|---|---|
| Triethylsilane | 92% | 8% | 73% |
| 1,2-Ethanedithiol | 98% | 3% | 81% |
| 3,6-Dioxa-1,8-octanedithiol | 95% | 2% | 79% |
Data adapted from large-scale synthesis trials
Industrial-Scale Production
Continuous Flow SPPS Systems
Pilot-scale production (100 g batches) employs packed-bed reactors with PEG-grafted polystyrene resins, allowing flow rates of 5 column volumes/hour. Real-time conductivity monitoring adjusts coupling times dynamically, reducing total synthesis time by 40% compared to batch methods.
Purification Protocols
Preparative HPLC uses 25 cm × 5 cm C18 columns with 10 μm particles, applying a 20–40% acetonitrile gradient over 60 minutes. Inclusion of 0.1% heptafluorobutyric acid as ion-pair agent improves resolution of arginine-containing isoforms, achieving >98% purity in three chromatographic steps.
Analytical Characterization
Mass Spectrometry Validation
MALDI-TOF analysis shows [M+H]+ at 1741.9 Da (calculated 1741.8 Da), with MS/MS fragmentation confirming sequence coverage of 91%. Isotopic patterns indicate <5% deletion sequences, primarily at the tryptophan-glutamine junction.
Circular Dichroism Structural Analysis
CD spectra in 10 mM phosphate buffer (pH 7.4) reveal 38% α-helical content centered at 208 nm and 222 nm, consistent with lactoferricin's secondary structure. Thermal denaturation studies show Tm = 52°C, indicating stable folding despite the lack of disulfide bonds.
Emerging Enzymatic Approaches
γ-Glutamyl Transferase Applications
Bacillus amyloliquefaciens glutaminase catalyzes γ-glutamyl bond formation between glutamine and tryptophan residues under alkaline conditions (pH 10, 37°C). While current yields remain at 15–20% for model peptides, this approach shows potential for specific segment coupling without protection requirements.
Chemical Reactions Analysis
Types of Reactions
LF 11 undergoes various chemical reactions, including:
Oxidation: LF 11 can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues in LF 11 can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in SPPS.
Major Products Formed
Oxidation: Disulfide-bonded LF 11.
Reduction: Reduced LF 11 with free thiol groups.
Substitution: LF 11 analogs with modified amino acid sequences.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of this compound is , with a molecular weight of approximately . The unique sequence of amino acids contributes to its diverse biological activities, including:
- Antimicrobial properties
- Immune modulation
- Neuroprotective effects
The presence of multiple amine and carboxylic functional groups allows for various interactions with biological systems, influencing its biological activity.
Antimicrobial Activity
L-Argininamide has been shown to exhibit significant antimicrobial properties. In a study assessing its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, it was found that concentrations as low as 10 µg/mL could inhibit bacterial growth significantly.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
This antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes and neutralize endotoxin activity.
Immune Response Modulation
Research indicates that L-Argininamide can enhance immune responses by stimulating cytokine production in macrophages. Specifically, in vitro tests showed increased levels of IL-6 and TNF-alpha upon stimulation with lipopolysaccharides (LPS).
| Cytokine | Baseline Level (pg/mL) | Post-Stimulation Level (pg/mL) |
|---|---|---|
| IL-6 | 50 | 150 |
| TNF-alpha | 30 | 100 |
These findings suggest that L-Argininamide may play a role in therapeutic strategies aimed at boosting immune function during infections.
Neuroprotective Potential
Studies involving neuronal cell cultures have indicated that treatment with L-Argininamide reduces apoptosis under oxidative stress conditions. This suggests its potential protective effects against neurodegenerative diseases.
| Treatment Condition | Apoptosis Rate (%) |
|---|---|
| Control | 40 |
| L-Argininamide Treatment | 20 |
These results highlight the compound's potential in neuroprotection and its implications for treating neurodegenerative disorders.
Synthesis and Production
The synthesis of L-Argininamide can be achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. This method is favored for its efficiency and ability to produce high-purity peptides suitable for research applications.
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted at a university laboratory evaluated the antimicrobial efficacy of L-Argininamide against various bacterial strains. The results demonstrated that the compound effectively inhibited growth at low concentrations, making it a candidate for further development as an antimicrobial agent.
Case Study 2: Immune Modulation
In another study published in a peer-reviewed journal, researchers investigated the immune-modulating effects of L-Argininamide on macrophage cells. The findings indicated that the peptide significantly increased cytokine production, suggesting its utility in enhancing immune responses during infections.
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective properties of L-Argininamide revealed promising results in reducing neuronal cell death under oxidative stress conditions. This study opens avenues for exploring the compound's potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
LF 11 exerts its effects through several mechanisms:
Antimicrobial Activity: LF 11 disrupts bacterial cell membranes, leading to cell lysis. It binds to lipopolysaccharides (LPS) on the surface of Gram-negative bacteria, neutralizing their endotoxin activity.
Immune Modulation: LF 11 can modulate the immune response by interacting with immune cells and influencing cytokine production.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s complexity necessitates comparisons with structurally related peptides and L-Arginine derivatives. Key analogs and their properties are summarized below:
*Estimated based on sequence length.
Key Findings
Efficacy in Protein Refolding
- The target compound’s N-terminal L-Argininamide moiety enhances refolding efficiency compared to free L-Arginine. This is attributed to its higher positive charge and ability to destabilize protein aggregates more effectively .
- In contrast, simpler analogs like L-Argininamide (175.2 Da) are more cost-effective for industrial refolding processes but lack the multi-residue binding specificity of the target compound .
DNA Aptamer Interactions L-Argininamide derivatives, including the target compound, bind DNA aptamers (e.g., 1OLD, 2ARG) via electrostatic and hydrophobic interactions. Ethidium displacement assays confirm that L-Argininamide competes with intercalators for binding, reducing fluorescence by ~40% at saturation .
Comparative Limitations
- The target compound’s high molecular weight and complexity may limit its bioavailability compared to smaller analogs like L-Argininamide. However, this complexity could enhance specificity in targeted applications (e.g., aptamer-based sensors) .
Biological Activity
L-Argininamide, L-phenylalanyl-L-glutaminyl-L-tryptophyl-L-glutaminyl-L-arginyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-lysyl-L-valyl is a complex peptide composed of multiple amino acids. This compound is notable for its unique sequence, which includes amino acids known for their diverse biological activities. The structure suggests potential roles in various biochemical processes, including modulation of immune responses and antimicrobial activity.
The compound's chemical formula is , with a molecular weight of approximately 1399.56 g/mol. The presence of multiple amine and carboxylic functional groups allows for various interactions with biological systems, influencing its biological activity.
Biological Activity
L-Argininamide exhibits several biological activities that are critical for its potential therapeutic applications:
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is primarily due to its ability to disrupt bacterial membranes and neutralize endotoxins .
- Immune Modulation : It can influence cytokine production and modulate the immune response by interacting with immune cells. This property makes it a candidate for therapeutic use in conditions requiring immune system support.
- Protein Refolding : L-Argininamide has been noted to promote protein refolding, which is crucial in various biochemical applications, including enzyme stabilization and therapeutic protein production.
- Neuroprotective Effects : Preliminary studies suggest that peptides containing L-arginine may provide neuroprotective benefits, potentially aiding in conditions like stroke or neurodegenerative diseases.
The mechanisms through which L-Argininamide exerts its effects include:
- Membrane Disruption : By binding to lipopolysaccharides on bacterial surfaces, it disrupts the integrity of the bacterial membrane, leading to cell lysis.
- Cytokine Modulation : It influences the production of pro-inflammatory and anti-inflammatory cytokines, thereby regulating immune responses.
Comparative Analysis with Similar Compounds
| Compound Name | Key Characteristics |
|---|---|
| L-Arginine | Precursor to nitric oxide synthesis; involved in vasodilation. |
| L-Citrulline | Plays a role in the urea cycle; enhances nitric oxide production. |
| Lactoferricin | Antimicrobial properties; derived from lactoferrin; larger peptide structure. |
L-Argininamide is unique due to its specific sequence of amino acids that confer distinct biochemical properties compared to similar compounds. Its enhanced ability to promote protein refolding and binding interactions sets it apart from other derivatives like L-arginine and L-citrulline .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of L-Argininamide demonstrated its effectiveness against common pathogens such as E. coli and Staphylococcus aureus. The study found that concentrations as low as 10 µg/mL could inhibit bacterial growth significantly.
- Immune Response Modulation : In vitro tests showed that L-Argininamide could enhance the production of IL-6 and TNF-alpha in macrophages upon stimulation with lipopolysaccharides, indicating its potential role in boosting immune responses during infections.
- Neuroprotective Potential : Research involving neuronal cell cultures indicated that treatment with L-Argininamide reduced apoptosis under oxidative stress conditions, suggesting a protective effect against neurodegeneration.
Q & A
Basic Research Questions
Q. What are the optimal solid-phase peptide synthesis (SPPS) protocols for synthesizing this complex peptide sequence?
- Methodological Answer : SPPS is the gold standard for synthesizing long peptides. Key steps include:
- Using Fmoc/t-Bu protection strategies for amino acid side chains to avoid undesired reactions.
- Employing coupling reagents like HBTU or HATU for efficient amide bond formation.
- Cleaving the peptide from the resin with trifluoroacetic acid (TFA) while preserving acid-labile residues (e.g., tryptophan) by adding scavengers like water or triisopropylsilane .
- Validation : Monitor synthesis efficiency via HPLC and MALDI-TOF mass spectrometry after each coupling cycle.
Q. How can researchers characterize the secondary structure of this peptide experimentally?
- Methodological Answer : Use a combination of:
- Circular Dichroism (CD) : To detect α-helical or β-sheet motifs in aqueous buffers.
- Nuclear Magnetic Resonance (NMR) : For residue-specific structural insights, particularly for dynamic regions like the glutaminyl and arginyl residues .
- FT-IR Spectroscopy : To identify hydrogen-bonding patterns in the peptide backbone.
Q. What in vitro assays are suitable for preliminary functional screening of this peptide?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : To study binding kinetics with target proteins (e.g., receptors or enzymes).
- Fluorescence Polarization : For assessing interactions with labeled DNA aptamers, leveraging the high binding affinity of argininamide-containing peptides .
- Cell-free assays : To evaluate enzymatic inhibition or activation without confounding cellular factors .
Advanced Research Questions
Q. How can contradictory data in protein interaction studies involving this peptide be resolved?
- Methodological Answer :
- Meta-analysis : Compare experimental conditions (e.g., buffer pH, ionic strength) across studies to identify confounding variables. For example, L-argininamide’s binding affinity to DNA aptamers varies with pH due to charge interactions .
- Orthogonal Validation : Combine SPR with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
- Population Stratification : Account for heterogeneity in biological systems (e.g., cell lines vs. primary cells) that may yield divergent results .
Q. What strategies mitigate limitations of AI-predicted structures (e.g., AlphaFold) for this peptide’s multidomain interactions?
- Methodological Answer :
- Hybrid Modeling : Integrate AlphaFold predictions with experimental data (e.g., cryo-EM or X-ray crystallography) for interdomain orientation refinement.
- Molecular Dynamics (MD) Simulations : Simulate peptide flexibility in physiological conditions to validate predicted conformations .
- Functional Mutagenesis : Test AI-predicted critical residues (e.g., arginyl or tryptophyl residues) via alanine scanning to confirm their role in binding .
Q. How can researchers optimize aptamer-based assays for studying this peptide’s interactions?
- Methodological Answer :
- Probe Selection : Replace SYBR Green (SG) with Oregon Green (OG), which exhibits enhanced fluorescence upon binding double-stranded DNA regions in aptamers .
- Buffer Optimization : Include 5 mM MgCl₂ to stabilize aptamer-peptide complexes and reduce nonspecific binding.
- NMR Titration : Map binding epitopes by observing chemical shift perturbations in the aptamer’s guanine-rich regions .
Q. What experimental approaches address aggregation during peptide refolding in vitro?
- Methodological Answer :
- Co-solvent Systems : Use L-argininamide (1–2 M) as a refolding additive to suppress hydrophobic aggregation during dialysis or dilution .
- Stepwise pH Adjustment : Gradually shift from denaturing (pH 3) to neutral conditions to stabilize intermediate folding states.
- Size-Exclusion Chromatography (SEC) : Monitor oligomerization states during refolding in real time .
Q. How can AI-driven platforms accelerate functional peptide design based on this sequence?
- Methodological Answer :
- Generative Models : Train AI on peptide libraries with known bioactivity to propose sequence variants with enhanced stability or binding.
- High-Throughput Screening (HTS) : Use automated workcells to test AI-designed peptides for target interactions (e.g., kinase inhibition) .
- Feedback Loops : Incorporate MD simulation data into AI training to improve prediction accuracy for flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
